Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-
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Overview
Description
Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis-: is a chemical compound with the molecular formula C34H70O2 and a molecular weight of 510.93 g/mol . This compound is also known by its synonym isooctanal diisotridecyl acetal . It is characterized by its unique structure, which includes two isotridecane groups linked by a methylheptylidene bis(oxy) bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- typically involves the reaction of isooctanal with isotridecyl alcohol under acidic conditions to form the acetal . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and involves refluxing the reactants in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the oxy groups can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halides, amines, in the presence of suitable catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates .
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of prodrugs and drug delivery systems .
Industry: In the industrial sector, Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- is used as a plasticizer and a stabilizer in the production of polymers and resins .
Mechanism of Action
The mechanism of action of Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- involves its interaction with molecular targets through its acetal linkages . These linkages can undergo hydrolysis under acidic or basic conditions, releasing the parent alcohols and aldehydes . The compound can also interact with enzymes and proteins, affecting their structure and function .
Comparison with Similar Compounds
Isotridecane: A hydrocarbon with similar chain length but without the acetal linkage.
Isooctanal: An aldehyde used in the synthesis of Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis-.
Isotridecyl Alcohol: An alcohol used in the synthesis of the compound.
Uniqueness: Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- is unique due to its acetal linkage, which imparts distinct chemical and physical properties compared to its similar compounds . This linkage allows for specific interactions and reactions that are not possible with the individual components .
Properties
CAS No. |
67923-79-9 |
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Molecular Formula |
C34H70O2 |
Molecular Weight |
510.9 g/mol |
IUPAC Name |
11-methyl-1-[2-(11-methyldodecoxy)octan-2-yloxy]dodecane |
InChI |
InChI=1S/C34H70O2/c1-7-8-9-24-29-34(6,35-30-25-20-16-12-10-14-18-22-27-32(2)3)36-31-26-21-17-13-11-15-19-23-28-33(4)5/h32-33H,7-31H2,1-6H3 |
InChI Key |
VZIHSPBCPJODIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
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